5-Octyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Octyl-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
5-Octyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has been shown to have diverse pharmacological activities 1,3,4-thiadiazol derivatives have been reported to exhibit anticancer properties , suggesting potential targets within cancer cell lines.
Mode of Action
It’s known that 1,3,4-thiadiazol derivatives can interact with various cellular targets to exert their effects . For instance, some derivatives have shown good anti-proliferative effects against cancer cell lines .
Pharmacokinetics
The compound’s molecular weight of 21334 may influence its bioavailability and distribution within the body.
Result of Action
Some 1,3,4-thiadiazol derivatives have demonstrated promising anticancer activity, suggesting their potential as lead compounds for further drug development .
Biochemical Analysis
Biochemical Properties
1,3,4-thiadiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, which can influence the function of these biomolecules .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have demonstrated anti-proliferative effects, suggesting that they may influence cell function . These effects could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-1,3,4-thiadiazol-2-amine typically involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester. This one-pot synthesis method avoids the use of toxic additives such as phosphorus oxychloride or thionyl chloride . The reaction proceeds through cyclodehydration, forming the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Octyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce different substituents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Octyl-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- 5-Benzyl-1,3,4-thiadiazol-2-amine
- 5-(2-Benzenesulfonylmethyl)phenyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-Octyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the octyl group, which imparts distinct lipophilic properties. This makes it more suitable for applications requiring hydrophobic interactions, such as in the development of lipophilic drugs or as a corrosion inhibitor in non-polar environments .
Properties
IUPAC Name |
5-octyl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-2-3-4-5-6-7-8-9-12-13-10(11)14-9/h2-8H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQAJNFLWQEOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327991 | |
Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118863-97-1 | |
Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-octyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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